2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide
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Overview
Description
2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide is a synthetic organic compound with the molecular formula C11H14BrNO4 and a molecular weight of 304.137 g/mol . This compound is characterized by the presence of a bromo group, an ethoxy group, and a hydroxymethyl group attached to a phenoxy ring, along with an acetamide group linked to a methylphenyl ring.
Preparation Methods
The synthesis of 2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves multiple steps, typically starting with the bromination of a suitable phenol derivative. The ethoxy and hydroxymethyl groups are introduced through subsequent reactions, followed by the formation of the acetamide linkage. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Chemical Reactions Analysis
2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a de-brominated product.
Scientific Research Applications
2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and ethoxy groups may enhance its binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide include:
2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]acetate: Differing by the presence of an acetate group instead of an acetamide group.
2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]ethanol: Differing by the presence of an ethanol group instead of an acetamide group. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H20BrNO4 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
2-[2-bromo-6-ethoxy-4-(hydroxymethyl)phenoxy]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C18H20BrNO4/c1-3-23-16-9-13(10-21)8-15(19)18(16)24-11-17(22)20-14-6-4-12(2)5-7-14/h4-9,21H,3,10-11H2,1-2H3,(H,20,22) |
InChI Key |
VRFCYBUHNZZMNP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CO)Br)OCC(=O)NC2=CC=C(C=C2)C |
Origin of Product |
United States |
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